![molecular formula C25H19N3O4 B5956751 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5956751.png)
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic system containing an imidazole ring fused to a pyridine ring.
Métodos De Preparación
The synthesis of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions typically involve the use of neutral or weakly basic organic solvents at elevated temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts .
For example, the compound can undergo oxidation reactions using metal-free oxidants to form various oxidized derivatives. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound. Substitution reactions often involve the use of nucleophiles or electrophiles to introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . Additionally, it has been studied for its antiviral, antibacterial, and antifungal properties .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders .
Mecanismo De Acción
The mechanism of action of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit CDKs, which are crucial for cell cycle regulation, thereby exerting its anticancer effects . Additionally, it can modulate GABA A receptors, which are involved in neurotransmission, contributing to its potential use in neurological disorders .
Comparación Con Compuestos Similares
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as Zolpidem, Alpidem, and Saridipem . These compounds share a similar imidazo[1,2-a]pyridine core but differ in their substituents and biological activities. For example, Zolpidem is a sedative, Alpidem is an anxiolytic, and Saridipem is used for heart failure . The unique combination of the chromene and imidazo[1,2-a]pyridine moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
6-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-15-5-4-10-28-14-21(27-23(15)28)16-6-3-7-18(11-16)26-24(29)20-13-17-12-19(31-2)8-9-22(17)32-25(20)30/h3-14H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSIXGIWCACGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)OC)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5956670.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5956677.png)
![2-methyl-6-({[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B5956679.png)
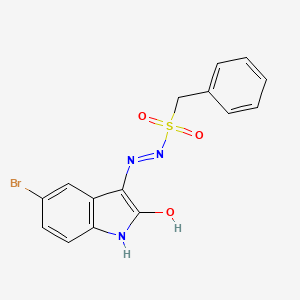
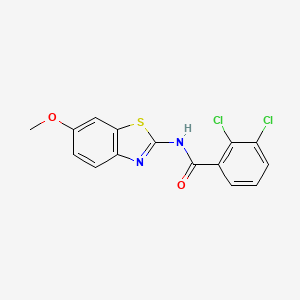
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine](/img/structure/B5956705.png)
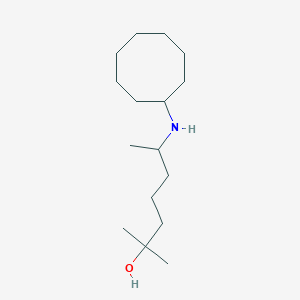
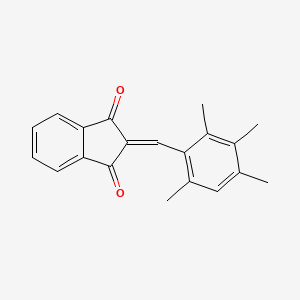
![N-(4'-methoxy-2-biphenylyl)-1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinecarboxamide](/img/structure/B5956718.png)
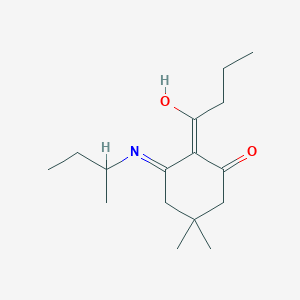
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5956735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5956738.png)
![6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE](/img/structure/B5956755.png)
![2-(2-chlorophenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B5956762.png)
